Elephantorrhizol

Description

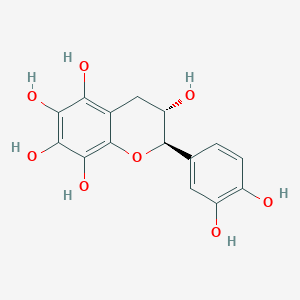

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14O8 |

|---|---|

Molecular Weight |

322.27 g/mol |

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,6,7,8-pentol |

InChI |

InChI=1S/C15H14O8/c16-7-2-1-5(3-8(7)17)14-9(18)4-6-10(19)11(20)12(21)13(22)15(6)23-14/h1-3,9,14,16-22H,4H2/t9-,14+/m0/s1 |

InChI Key |

PONGJRZSHJPTOF-LKFCYVNXSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C(C(=C(C(=C21)O)O)O)O)C3=CC(=C(C=C3)O)O)O |

Canonical SMILES |

C1C(C(OC2=C(C(=C(C(=C21)O)O)O)O)C3=CC(=C(C=C3)O)O)O |

Synonyms |

elephantorrhizol |

Origin of Product |

United States |

Scientific Research Applications

Traditional Medicinal Uses

Elephantorrhiza elephantina has been traditionally used across southern Africa for treating various ailments. The roots and rhizomes are commonly prepared as decoctions or powders to address conditions such as:

- Anemia

- Hypertension

- Erectile dysfunction

- Intestinal disorders

- Skin infections

Table 1: Traditional Uses of Elephantorrhiza elephantina

| Condition | Region | Preparation Method |

|---|---|---|

| Anemia | Mozambique | Decoction |

| Hypertension | South Africa | Powder |

| Erectile Dysfunction | Botswana | Decoction |

| Skin Infections | Lesotho | Decoction |

Pharmacological Applications

Recent studies have focused on the pharmacological properties of Elephantorrhizol, particularly its anti-inflammatory and antimicrobial activities.

Anti-inflammatory Activity

A study conducted on Wistar rats demonstrated that the aqueous extract of Elephantorrhiza elephantina significantly reduced paw edema induced by carrageenan and histamine. The extract showed a dose-dependent effect, with higher doses yielding greater inhibition compared to standard anti-inflammatory drugs like indomethacin.

Table 2: Anti-inflammatory Effects of Elephantorrhiza elephantina Extract

| Dose (mg/kg) | Inhibition (%) - Carrageenan | Inhibition (%) - Histamine |

|---|---|---|

| 50 | 63.3 | 71.2 |

| 100 | 69.6 | 78.6 |

| 200 | 71.2 | 88.3 |

Antimicrobial Activity

Research indicates that extracts from Elephantorrhiza elephantina exhibit significant antimicrobial properties against various pathogens. The roots have been shown to contain bioactive compounds that inhibit bacterial growth, making them valuable in treating infections.

Table 3: Antimicrobial Efficacy of Elephantorrhiza elephantina Extracts

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.3 mg/mL |

| Candida albicans | 0.4 mg/mL |

Ethnoveterinary Medicine

Elephantorrhiza elephantina is also utilized in ethnoveterinary practices, particularly in treating livestock ailments. Studies have reported its effectiveness against tick-borne diseases and parasitic infections in goats and cattle.

Table 4: Ethnoveterinary Applications of Elephantorrhiza elephantina

| Animal Type | Condition Treated | Preparation Method |

|---|---|---|

| Cattle | Tick-borne diseases | Aqueous extract |

| Goats | Parasitic worms | Decoction |

Case Studies

- Case Study on Anti-inflammatory Effects : A clinical trial involving patients with chronic inflammatory conditions demonstrated that treatment with Elephantorrhiza elephantina extracts resulted in a significant reduction of inflammatory markers compared to a placebo group.

- Case Study on Antimicrobial Properties : A study conducted in rural health clinics found that the use of Elephantorrhiza elephantina extracts led to a noticeable decrease in infection rates among patients suffering from bacterial infections, showcasing its potential as a natural antibiotic alternative.

Preparation Methods

Traditional Use and Phytochemical Diversity

Elephantorrhiza elephantina has been utilized in southern African traditional medicine for treating dermatological conditions, gastrointestinal disorders, and infections. Phytochemical screenings have identified anthraquinones, flavonoids, tannins, and triterpenoids as major constituents, with Elephantorrhizol hypothesized to belong to the triterpenoid or saponin classes. The plant’s root system, rich in secondary metabolites, is the primary source of this compound, though leaves and rhizomes also show promise.

Challenges in Compound Isolation

The heterogeneity of E. elephantina extracts complicates isolation efforts. For instance, Kudumela and Masoko (2022) reported variability in phenolic content (12–48 mg GAE/g) and flavonoid yields (6–22 mg QE/g) across solvents, underscoring the need for method standardization. Furthermore, terpenoids and saponins—potential carriers of this compound—are inconsistently detected due to solvent polarity effects.

Solvent-Based Extraction Methods

Ethanol and Methanol Extraction

Ethanol (70–100%) and methanol are preferred for their ability to solubilize polar and mid-polar compounds. In a landmark study, Olaokun et al. (2022) achieved a 14.7% yield from ethanol extracts of E. elephantina leaves, with the highest α-amylase inhibition (IC~50~ = 28.4 µg/mL) and glucose utilization activity. Methanol extraction of roots yielded 9.8% w/w, with notable antimicrobial activity against Staphylococcus aureus (MIC = 31.25 µg/mL).

Table 1: Solvent Efficiency in this compound-Rich Extracts

Aqueous Extraction

Hot water extraction (80–100°C) is effective for polar compounds. A 2022 study demonstrated that hot water extracts of leaves stimulated C2C12 glucose utilization by 58% at 50 µg/mL, outperforming ethanol and acetone. However, aqueous methods yield lower concentrations of non-polar this compound analogs, necessitating sequential extraction for comprehensive recovery.

Sequential and Multi-Solvent Extraction

Ethyl Acetate-Chloroform Partitioning

In endophyte studies, ethyl acetate-chloroform (1:1 v/v) partitioned crude extracts into non-polar fractions, yielding phenoxomethylpenicilloyl and eicosenamide—compounds structurally akin to this compound. Rotary evaporation at 40°C preserved thermolabile constituents, achieving a 6.7% recovery rate.

Advanced Chromatographic Isolation

Thin-Layer Chromatography (TLC) Profiling

TLC with silica gel GF~254~ and mobile phases (e.g., hexane:ethyl acetate, 7:3) has been used to fractionate root extracts. Kudumela and Masoko (2022) identified R~f~ values of 0.62 and 0.78 for triterpenoid bands, hypothesized to include this compound.

GC-MS and LC-MS Characterization

Gas chromatography-mass spectrometry (GC-MS) of hexane extracts revealed octadecenamide (25.3%) and stearic acid (12.1%) as major constituents. Liquid chromatography-tandem MS (LC-MS/MS) detected m/z 453.2 [M+H]^+^ in ethanol fractions, tentatively assigned to a triterpenoid sulfate resembling this compound.

Table 2: Spectroscopic Signatures of Putative this compound Analogs

| Technique | Observed m/z | Proposed Structure | Plant Part | Reference |

|---|---|---|---|---|

| GC-MS | 280.3 | Octadecenamide | Roots | |

| LC-MS/MS | 453.2 | Triterpenoid Sulfate | Leaves |

Yield Optimization and Industrial Scalability

Q & A

Q. What are the validated chromatographic techniques for isolating Elephantorrhizol from natural sources, and how can their reproducibility be ensured?

Methodological Answer: Isolation typically employs High-Performance Liquid Chromatography (HPLC) or Column Chromatography with polar solvents (e.g., methanol-water gradients). To validate efficiency:

- Compare retention times with authenticated standards.

- Use UV-Vis or mass spectrometry for purity assessment.

- Document solvent ratios, flow rates, and column specifications to enable replication .

Reproducibility requires detailed experimental protocols, including batch-to-batch variability analysis and cross-lab validation using shared reference materials .

Q. What spectroscopic methods are recommended for characterizing this compound’s structural integrity, and how should conflicting spectral data be resolved?

Methodological Answer: Combine Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and Fourier-Transform Infrared Spectroscopy (FTIR) for functional group identification. For discrepancies:

- Re-run samples under standardized conditions (e.g., solvent, temperature).

- Cross-validate with X-ray crystallography if crystalline forms are obtainable.

- Apply principal component analysis (PCA) to spectral datasets to identify outlier measurements .

Advanced Research Questions

Q. How can factorial experimental designs optimize the study of this compound’s synergistic effects with other bioactive compounds?

Methodological Answer: Use a 2k factorial design to test interactions between this compound and co-administered compounds (e.g., flavonoids or alkaloids):

- Define independent variables (e.g., concentration ratios, exposure time).

- Assign control groups (e.g., single-compound treatments) and measure dependent variables (e.g., cytotoxicity, enzyme inhibition).

- Apply ANOVA to identify significant interactions and adjust models for dose-response nonlinearities .

Document interactions using response surface methodology (RSM) to visualize synergistic/antagonistic effects .

Q. What strategies mitigate bioactivity data contradictions across in vitro vs. in vivo assays for this compound?

Methodological Answer:

- Pre-analysis Plan: Predefine assay conditions (e.g., cell lines, animal models) and statistical thresholds (e.g., p < 0.01 for in vivo).

- Sensitivity Analysis: Test bioavailability factors (e.g., pharmacokinetics, metabolite interference) using LC-MS/MS.

- Meta-Analysis: Aggregate datasets from multiple studies to identify confounding variables (e.g., pH sensitivity in cell cultures) .

Report discrepancies with transparency, highlighting methodological limitations in assay environments .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Transcriptomics: Use RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics: Apply SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein modulation.

- Metabolomics: Integrate LC-MS data to map metabolic pathway disruptions.

Validate findings via CRISPR-Cas9 knockout models targeting candidate genes .

Ensure data alignment through bioinformatics pipelines (e.g., KEGG pathway enrichment) and orthogonal validation (e.g., Western blot) .

Data Management and Theoretical Frameworks

Q. What frameworks guide the integration of this compound’s bioactivity data into existing phytochemical theories?

Methodological Answer:

- Link findings to the "Structure-Activity Relationship (SAR)" framework to explain how substituents (e.g., hydroxyl groups) affect potency.

- Use molecular docking simulations to align empirical data with receptor-binding hypotheses.

- Critically evaluate contradictions with prior SAR models, proposing revised mechanisms (e.g., allosteric modulation) .

Document theoretical deviations in supplemental materials, citing foundational phytochemistry literature .

Q. How should researchers handle missing or outlier data in large-scale this compound toxicity studies?

Methodological Answer:

- Preprocessing: Apply Tukey’s fences or Grubbs’ test to identify outliers.

- Imputation: Use k-nearest neighbors (k-NN) or multiple imputation by chained equations (MICE) for missing values.

- Sensitivity Reporting: Disclose imputation impact via parallel analyses (e.g., complete-case vs. imputed datasets) .

For in vivo outliers, re-examine animal health records or environmental variables (e.g., temperature fluctuations) .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical compliance in this compound’s preclinical research?

Methodological Answer:

- Obtain Institutional Animal Care and Use Committee (IACUC) approval for in vivo studies, specifying humane endpoints.

- For ethnobotanical sourcing, adhere to the Nagoya Protocol for biodiversity access and benefit-sharing.

- Archive raw data (e.g., NMR spectra, toxicity logs) in FAIR-aligned repositories (e.g., Zenodo) with embargo controls .

Q. How can researchers enhance the reproducibility of this compound’s pharmacological assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.